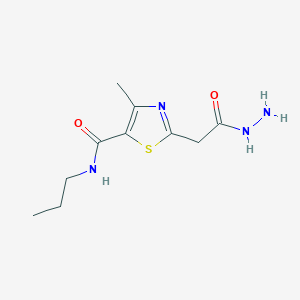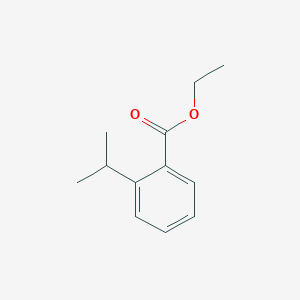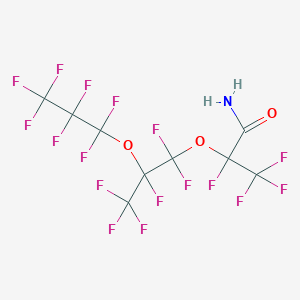
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF (4-PBMB) is a reagent used for a variety of synthetic organic reactions. 4-PBMB is a Grignard reagent, a class of organometallic compounds that are used in organic synthesis. 4-PBMB is a useful reagent in many reactions, such as the formation of aryl and alkyl halides, halohydrins, and alcohols. 4-PBMB is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds.
Mechanism of Action
Target of Action
4-Phenoxybutylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are commonly used in organic chemistry for carbon-carbon bond formations. They are strong nucleophiles and bases, and they can react with a variety of electrophilic compounds. The primary targets of 4-Phenoxybutylmagnesium bromide are therefore electrophilic compounds, such as carbonyl compounds (aldehydes, ketones), which it can react with to form new carbon-carbon bonds .
Mode of Action
The mode of action of 4-Phenoxybutylmagnesium bromide involves its reaction with electrophilic compounds. As a Grignard reagent, it acts as a nucleophile, attacking the electrophilic carbon atom of carbonyl compounds. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, or other organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by 4-Phenoxybutylmagnesium bromide are dependent on the specific electrophilic compound it reacts with. Therefore, it can be involved in various biochemical pathways depending on the context of its use .
Pharmacokinetics
As a grignard reagent, it is known to be sensitive to moisture and air, and it is typically prepared and used under anhydrous conditions .
Result of Action
The result of the action of 4-Phenoxybutylmagnesium bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the electrophilic compound it reacts with. For example, when reacting with a carbonyl compound, it can lead to the formation of an alcohol .
Action Environment
The action of 4-Phenoxybutylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be prepared and used under anhydrous conditions . The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent. Therefore, the efficacy and stability of 4-Phenoxybutylmagnesium bromide are highly dependent on the careful control of the reaction conditions .
Advantages and Limitations for Lab Experiments
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is relatively inexpensive and easy to obtain, and it is stable in the presence of air and moisture. 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is also easy to handle and is relatively non-toxic. However, 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a strong nucleophile and can react with electrophiles to form unwanted byproducts. It is also important to handle 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF with care, as it is highly flammable.
Future Directions
The use of 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF in organic synthesis can be further explored in the following areas:
1. Synthesis of complex heterocycles, such as pyridines and quinolines.
2. Synthesis of polymers and plastics.
3. Synthesis of organometallic compounds.
4. Synthesis of aryl and alkyl amines.
5. Synthesis of organometallic compounds.
6. Development of new reaction conditions for the synthesis of aryl and alkyl halides, halohydrins, and alcohols.
7. Development of new methods for the synthesis of organometallic compounds.
8. Development of new methods for the synthesis of heterocycles.
9. Development of new methods for the synthesis of polymers and plastics.
10. Development of new methods for the synthesis of organometallic compounds.
Synthesis Methods
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF can be synthesized by the reaction of 4-phenoxybutanol with magnesium in the presence of bromine. The reaction is carried out in anhydrous ether, such as 2-MeTHF. The reaction is exothermic and the reaction mixture should be cooled to prevent the reaction from becoming too vigorous. The reaction is usually complete in 1-2 hours and the product can be isolated by filtration.
Scientific Research Applications
4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is a useful reagent for a variety of synthetic organic reactions. It is used in the synthesis of aryl and alkyl halides, halohydrins, and alcohols. It is also used in the synthesis of aryl and alkyl amines, and can be used to form organometallic compounds. 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF is also used in the synthesis of heterocycles, such as pyridines and quinolines. 4-Phenoxybutylmagnesium bromide, 0.50 M in 2-MeTHF can also be used in the synthesis of polymers and plastics.
properties
IUPAC Name |
magnesium;butoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUAABAPUGSMPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutylmagnesium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)

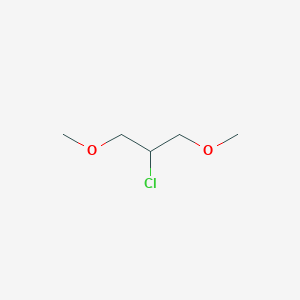
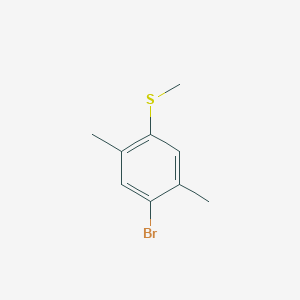

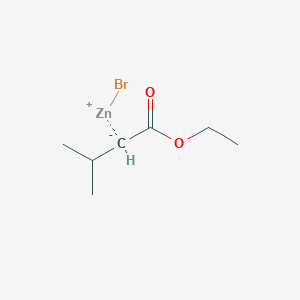
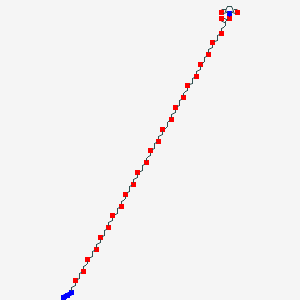
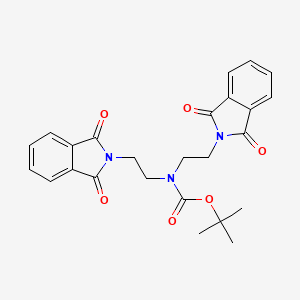
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)
